REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]3[C:12]([S:13](=[O:15])(=[O:14])[C:4]2=[CH:3][CH:2]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[N+:16]([O-])([OH:18])=[O:17]>S(=O)(=O)(O)O>[N+:16]([C:2]1[CH:1]=[CH:6][C:5]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[S:13](=[O:15])(=[O:14])[C:4]=2[CH:3]=1)([O-:18])=[O:17]
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Name
|
|
Quantity
|
43.25 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
This mixture was stirred at 0° to -10° C. for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0° to 2° C.
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in 750 ml
|
Type
|
CUSTOM
|
Details
|
giving three successive crops of precipitate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |